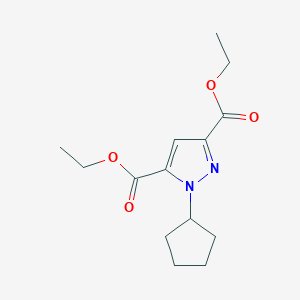

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Descripción

El 1-Ciclopentil-1H-pirazol-3,5-dicarboxilato de dietilo es un compuesto orgánico conocido por su estructura química y propiedades únicas. Normalmente es un sólido de color blanco a amarillo claro que es soluble en disolventes orgánicos como el etanol y el dimetilsulfóxido. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en múltiples campos científicos.

Propiedades

Fórmula molecular |

C14H20N2O4 |

|---|---|

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

diethyl 1-cyclopentylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-3-19-13(17)11-9-12(14(18)20-4-2)16(15-11)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3 |

Clave InChI |

NOLYVYIOQLXLBU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=NN1C2CCCC2)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 1-Ciclopentil-1H-pirazol-3,5-dicarboxilato de dietilo implica la ciclación de precursores apropiados en condiciones controladas. Un método común incluye la reacción de la ciclopentanona con hidrato de hidracina para formar la hidrazona correspondiente. Este intermedio se hace reaccionar entonces con oxalato de dietilo en condiciones ácidas para producir el producto deseado .

Métodos de producción industrial

La producción industrial del 1-Ciclopentil-1H-pirazol-3,5-dicarboxilato de dietilo suele implicar reacciones por lotes a gran escala utilizando rutas sintéticas similares. El proceso se optimiza para el rendimiento y la pureza, a menudo incluyendo pasos de purificación como la recristalización o la cromatografía para asegurar que el producto final cumple con los estándares industriales .

Análisis De Reacciones Químicas

Aplicaciones de la investigación científica

El 1-Ciclopentil-1H-pirazol-3,5-dicarboxilato de dietilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Se explora su posible uso en el desarrollo de fármacos, especialmente en el diseño de nuevos agentes terapéuticos.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Role in Agrochemicals:

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are particularly valuable in the formulation of fungicides and herbicides, which enhance crop protection and yield. The compound's unique structure allows for effective interaction with biological targets in plants, leading to improved efficacy of agricultural products.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium oxysporum. The results indicated that certain compounds derived from this pyrazole exhibited EC50 values below 10 μg/mL, showcasing their potential as effective fungicides .

Pharmaceutical Development

Therapeutic Potential:

The compound is explored for its pharmacological properties, particularly as a precursor for synthesizing novel pyrazole derivatives that exhibit anti-inflammatory and analgesic effects. These derivatives have shown promise in addressing pain management needs.

Pharmacological Activities:

Research has indicated that various pyrazole derivatives derived from this compound possess a range of biological activities. For instance:

- Antimicrobial Activity: Compounds synthesized from this pyrazole have been screened for antibacterial and antifungal activities, with some exhibiting MIC values as low as 12.5 mg/mL against pathogenic bacteria .

- Anticancer Properties: Several studies have reported significant growth inhibition effects on cancer cell lines. For example, compounds derived from this compound demonstrated potent anticancer activity against various human cancer cell lines .

Material Science

Development of Novel Materials:

this compound is being investigated for its potential in developing new polymers and materials. Its structural features contribute to enhanced thermal stability and mechanical properties.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties compared to traditional materials. This makes it a candidate for applications in coatings, adhesives, and other industrial materials .

Analytical Chemistry

Reagent Applications:

In analytical chemistry, this compound is utilized as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances, which is crucial for quality control in manufacturing processes.

Methodologies:

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) often employ this compound to enhance the sensitivity and specificity of analytical assays .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Agricultural Chemistry | Synthesis of fungicides and herbicides | EC50 < 10 μg/mL against Botrytis cinerea |

| Pharmaceutical Development | Anti-inflammatory and analgesic drugs | Significant antimicrobial activity (MIC = 12.5 mg/mL) |

| Material Science | Development of polymers | Improved thermal stability over traditional materials |

| Analytical Chemistry | Reagent for HPLC and MS | Enhanced sensitivity in chemical detection |

Mecanismo De Acción

El mecanismo de acción del 1-Ciclopentil-1H-pirazol-3,5-dicarboxilato de dietilo implica su interacción con dianas moleculares específicas. Puede actuar como ligando, uniéndose a enzimas o receptores y modulando su actividad. Los efectos del compuesto se median a través de vías que implican la transducción de señales y la expresión génica .

Comparación Con Compuestos Similares

Compuestos similares

1H-Pirazol-3,5-dicarboxilato de dietilo: Carece del grupo ciclopentil, lo que da lugar a diferentes propiedades químicas y reactividad.

1-Ciclopentil-3,5-dimetilpirazol: Estructura similar pero con grupos metilo en lugar de grupos éster, lo que lleva a diferentes aplicaciones y actividades biológicas.

Singularidad

El 1-Ciclopentil-1H-pirazol-3,5-dicarboxilato de dietilo es único debido a su combinación del grupo ciclopentil y las funcionalidades éster, que confieren una reactividad química distinta y potenciales actividades biológicas. Esto lo convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales .

Actividad Biológica

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas including anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C11H14N2O4

- Molecular Weight : Approximately 238.24 g/mol

- Structure : It consists of a pyrazole ring with two carboxylate groups at positions 3 and 5, and a cyclopentyl group at position 1, enhancing its lipophilicity and biological interactions .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

- Case Study : A study demonstrated that derivatives of pyrazoles exhibited potent activity against human tumor cell lines, suggesting that this compound could similarly affect tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Research Findings : Some pyrazole derivatives have shown effectiveness against a range of pathogens, indicating potential for this compound in treating infections .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile:

- Binding Affinity : Studies have utilized molecular docking to predict how this compound interacts with enzymes or receptors. These interactions are essential for determining its efficacy as a therapeutic agent .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease processes, further supporting its potential as a drug candidate .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Two carboxyl groups on a pyrazole ring | Moderate anticancer activity |

| Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate | Methyl substitution instead of ethyl | Enhanced lipophilicity |

| Ethyl 1H-pyrazole-3-carboxylate | Single carboxyl group | Lower reactivity compared to diethyl derivative |

This table underscores the potential advantages of the cyclopentyl substitution in enhancing biological activity and interaction profiles compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.